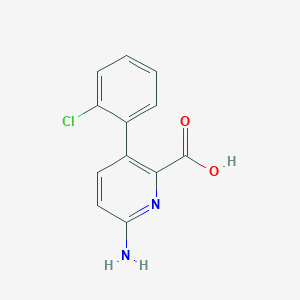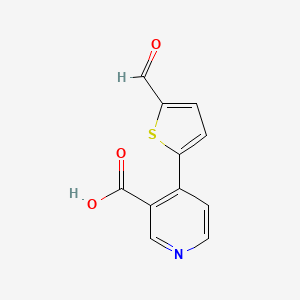
6-Amino-3-(2-chlorophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(2-chlorophenyl)picolinic acid (6-ACPA) is an organic compound with a molecular weight of 181.6 g/mol. It is a white solid that is soluble in water and organic solvents. 6-ACPA is a useful building block in organic synthesis and is used in the synthesis of a variety of compounds.
科学的研究の応用
6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is widely used in scientific research. It is used as an inhibitor of enzymes such as monoamine oxidases, cholinesterases, and xanthine oxidases. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has also been used as a ligand in the synthesis of metal complexes and as a fluorescent probe for the detection of metal ions in solution. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is also used in the synthesis of pharmaceuticals and other organic compounds.
作用機序
6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is an inhibitor of several enzymes, including monoamine oxidases, cholinesterases, and xanthine oxidases. These enzymes are involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% binds to the active site of these enzymes and prevents them from catalyzing their reactions. This inhibition of enzyme activity can lead to changes in neurotransmitter levels and affect the functioning of the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% have been studied in several animal models. In rats, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has been shown to decrease the activity of monoamine oxidase and cholinesterase, resulting in increased levels of dopamine and serotonin in the brain. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has also been shown to increase levels of the neurotransmitter norepinephrine in the brain, which can lead to increased alertness and improved cognitive performance. In addition, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has been shown to reduce inflammation and oxidative stress in rats, suggesting that it may have therapeutic potential in the treatment of diseases such as Alzheimer’s and Parkinson’s.
実験室実験の利点と制限
The use of 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively simple compound to synthesize and is available commercially in high purity. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% can also be used in a variety of laboratory experiments, such as enzyme inhibition assays and the synthesis of metal complexes. However, due to its potential toxicity, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% should be handled with care and used only in well-ventilated areas.
将来の方向性
The potential therapeutic applications of 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% are an area of active research. 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has been shown to have anti-inflammatory and neuroprotective effects in animal models, suggesting that it may be useful in the treatment of neurological disorders. In addition, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% has been used in the synthesis of metal complexes, which may have potential applications in drug delivery and imaging. Finally, 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is a useful building block in organic synthesis and may be used in the development of new compounds with therapeutic potential.
合成法
The synthesis of 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% was first reported in the literature in 1981. The method involves the reaction of 2-chlorobenzoic acid with ammonium picolinate in the presence of a base such as sodium hydroxide or potassium hydroxide. The picolinate salt is then isolated, and the 6-Amino-3-(2-chlorophenyl)picolinic acid, 95% is obtained by acidification with hydrochloric acid. This method is simple and efficient and yields high purity 6-Amino-3-(2-chlorophenyl)picolinic acid, 95%.
特性
IUPAC Name |
6-amino-3-(2-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)15-11(8)12(16)17/h1-6H,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAOTCSZYRQCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(2-chlorophenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














